N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13F2N5O2S2 and its molecular weight is 421.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in a variety of cellular processes, including DNA repair, cell survival, and aging. It is also known to play a role in the regulation of the cell cycle .
Mode of Action
The compound acts as an inhibitor of SIRT1 . The inhibition of this enzyme leads to the overexpression of p53 , a gene responsible for the negative regulation of the cell cycle . This results in the halting of cell division, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Pathways
The inhibition of SIRT1 by the compound affects the p53 pathway . Overexpression of p53 leads to the activation of several downstream effects, including cell cycle arrest, apoptosis, and DNA repair . These effects contribute to the compound’s potential anti-cancer activity .
Pharmacokinetics
The compound is predicted to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties can affect the bioavailability of the compound, influencing its efficacy and potential toxicity . One derivative, n-4-trifluoromethyl-benzoyl-n’-(4-fluorophenyl)thiourea, may cause hepatotoxicity .
Result of Action
The result of the compound’s action is the inhibition of cell division . This is due to the overexpression of p53, which negatively regulates the cell cycle . This can lead to cell cycle arrest, apoptosis, and DNA repair, contributing to the compound’s potential anti-cancer activity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O2S2/c18-10-1-5-12(6-2-10)20-14(25)9-27-17-24-23-16(28-17)22-15(26)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLRHROJVXYRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.